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Compound of Interest

Compound Name: N,N-Dimethylbutylamine

Cat. No.: B1196949

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and infrared (IR) spectroscopic data for N,N-Dimethylbutylamine. The information is
presented in a structured format to facilitate easy access and comparison, supplemented by

detailed experimental protocols and a visual representation of the spectroscopic analysis
workflow.

Data Presentation

The following tables summarize the key quantitative data from *H NMR, 13C NMR, and IR
spectroscopy for N,N-Dimethylbutylamine.

Table 1: *H NMR Spectroscopic Data for N,N-
Dimethylbutylamine
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
2.22 t 2H -CHz2-N
2.21 s 6H -N(CH3)2
1.43 m 2H -CH2-CHz-N
131 m 2H -CH2-CHs
0.92 t 3H -CHs

Solvent: CDCIz

Table 2: *C NMR Spectroscopic Data for N,N-

Dimethylbutylamine

Chemical Shift (8) ppm Assignment
59.5 -CH2-N

45.4 -N(CH3)2
29.3 -CH2-CH2-N
20.7 -CH2-CHs
14.1 -CHs

Solvent: CDCIs. Data extracted from a publicly available spectrum.

Table 3: Infrared (IR) Spectroscopic Data for N,N-

Dimethylbutylamine
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Wavenumber (cm~?) Intensity Assignment

2950 - 2800 Strong C-H stretch (alkane)

1470 - 1450 Medium C-H bend (alkane)

1250 - 1020 Medium C-N stretch (aliphatic amine)

Absence of N-H stretch,

No significant absorption > o .
characteristic of a tertiary

3000 _
amine[1]

Experimental Protocols

T

he following are detailed methodologies for obtaining the NMR and IR spectra of N,N-

Dimethylbutylamine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.

Sample Preparation:

Accurately weigh 10-20 mg of N,N-Dimethylbutylamine.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCls).
Transfer the solution to a clean, dry 5 mm NMR tube.

Add a small amount of tetramethylsilane (TMS) as an internal standard (& = 0.00 ppm).
. 'H NMR Data Acquisition:

Instrument: 400 MHz NMR Spectrometer

Pulse Program: Standard single-pulse experiment

Spectral Width: 0-10 ppm

Number of Scans: 16

Relaxation Delay: 1.0 s
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e Acquisition Time: 4.0 s

3. 3C NMR Data Acquisition:

e Instrument: 100 MHz NMR Spectrometer

o Pulse Program: Proton-decoupled pulse sequence

e Spectral Width: 0-100 ppm

e Number of Scans: 1024

o Relaxation Delay: 2.0 s

e Acquisition Time: 1.0 s

4. Data Processing:

o Apply a Fourier transform to the acquired Free Induction Decay (FID).

e Phase the resulting spectrum and perform baseline correction.

o Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

« Integrate the signals in the *H NMR spectrum.

Identify the chemical shifts of the peaks in both *H and 3C NMR spectra.

Infrared (IR) Spectroscopy

1. Sample Preparation:
e N,N-Dimethylbutylamine is a liquid and can be analyzed neat.

o Place a small drop of the liquid sample between two potassium bromide (KBr) or sodium
chloride (NaCl) salt plates to create a thin film.

2. Data Acquisition:
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e Instrument: Fourier Transform Infrared (FTIR) Spectrometer

e Mode: Transmittance

e Spectral Range: 4000 - 400 cm™1

e Resolution: 4 cm~1

e Number of Scans: 16

¢ Acquire a background spectrum of the clean salt plates before running the sample.
3. Data Processing:

o Ratio the sample spectrum against the background spectrum to obtain the final
transmittance or absorbance spectrum.

Identify the wavenumbers of the major absorption bands.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like N,N-Dimethylbutylamine.
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Spectroscopic Analysis Workflow

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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« To cite this document: BenchChem. [Spectroscopic Analysis of N,N-Dimethylbutylamine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1196949#spectroscopic-data-of-n-n-
dimethylbutylamine-nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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